7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of chlorine and iodine substituents at the 7th and 2nd positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as pyridine and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The iodine substituent allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer, antiviral, and anti-inflammatory agents.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
7-chloro-2-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-9-6-3-5(8)10-11(4)6/h1-3H |
InChI Key |
MVOUGEVTFLSXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)I)N=C1)Cl |
Origin of Product |
United States |
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